

preparing NGB 2904 hydrochloride for injection

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Compound of Interest

Compound Name: NGB 2904 hydrochloride

Cat. No.: B051748

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Application Notes for NGB 2904 Hydrochloride

Introduction

NGB 2904 hydrochloride is a potent and selective antagonist of the dopamine D3 receptor, with a high binding affinity (Ki of 1.4 nM).[1][2][3][4] It demonstrates significant selectivity for the D3 receptor over other dopamine receptor subtypes (D1, D2, D4, D5) and other receptors like 5-HT2 and α 1.[1][2] This selectivity makes NGB 2904 a valuable research tool for investigating the specific roles of the D3 receptor in various physiological and pathological processes. Its primary application in preclinical research is in the fields of neuroscience and addiction, where it has been used to study the rewarding effects of drugs of abuse and the mechanisms of relapse.[3][5][6][7]

Physicochemical Properties

A summary of the key properties of **NGB 2904 hydrochloride** is essential for its proper handling, storage, and preparation for experimental use.



Property	Value	Citations
Chemical Name	N-[4-[4-(2,3-Dichlorophenyl)-1- piperazinyl]butyl]-9H-fluorene- 2-carboxamide, monohydrochloride	[2][3]
Molecular Formula	C28H29Cl2N3O • HCl	[3][8]
Formula Weight	530.9 g/mol	[3][8]
Purity	≥98% (HPLC)	[2][8]
Appearance	White to tan crystalline solid/powder	
Storage (Solid)	Desiccate at 2-8°C	[8][9]
Storage (Solutions)	-80°C for up to 6 months; -20°C for up to 1 month	[1][10]

Solubility

NGB 2904 hydrochloride is practically insoluble in aqueous solutions like water or saline. Therefore, the use of organic solvents or co-solvent systems is necessary to prepare solutions for in vitro and in vivo studies.

Solvent	Maximum Concentration	Citations
DMSO	≥25 mg/mL (~47 mM)	[2][3][8][9]
Ethanol	2.65 mg/mL (~5 mM)	[2][3][8]

Vehicle Selection for In Vivo Injection

The choice of a suitable vehicle is critical for ensuring the solubility, stability, and bioavailability of NGB 2904 while minimizing potential toxicity or confounding effects from the vehicle itself. [11] Given its poor aqueous solubility, a co-solvent approach is recommended. This typically involves dissolving the compound in a minimal amount of an organic solvent (e.g., DMSO) and then diluting it with a well-tolerated injectable vehicle.[12][13]



Vehicle Component	Purpose	Considerations
DMSO	Primary solvent to dissolve NGB 2904.	Keep final concentration low (typically <5-10% v/v) to avoid toxicity.[12][13]
Saline (0.9% NaCl)	Isotonic diluent.	May cause precipitation if the DMSO concentration is too low.[12]
PEG 400	Co-solvent to improve solubility and prevent precipitation.	Can be used to create a more stable formulation for poorly soluble compounds.[14][15]
Tween 80	Surfactant to enhance solubility and stability.	Often used in small percentages (e.g., 0.2-5%) in formulations.[14]
(2-Hydroxypropyl)-β- cyclodextrin (HP-β-CD)	Solubilizing agent that encapsulates the drug molecule.	Can be used as an alternative to organic co-solvents.[14]

Experimental Protocols

Disclaimer: These protocols are intended for research purposes only by qualified professionals. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC). Aseptic techniques should be maintained throughout to ensure the sterility of the final injectable solution.[11]

Protocol 1: Preparation of a 25 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution that can be stored and diluted for future experiments.

Materials:

- NGB 2904 hydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO), sterile

Methodological & Application





- · Sterile, conical-bottom microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Sonicator bath

Procedure:

- Calculate Required Mass: Determine the mass of NGB 2904 hydrochloride needed. For 1 mL of a 25 mM solution (MW = 530.9 g/mol): Mass (mg) = 25 mmol/L * 1 mL * (1 L / 1000 mL) * 530.9 mg/mmol = 13.27 mg
- Weigh Compound: Carefully weigh the calculated amount of NGB 2904 hydrochloride and transfer it to a sterile vial.
- Add Solvent: Add the calculated volume of sterile DMSO to the vial.
- Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also aid dissolution.[1]
- Inspect: Visually inspect the solution to ensure it is clear and free of particulates.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1][10]

Protocol 2: Preparation of an Injectable Solution for In Vivo Administration

This protocol provides a general method for diluting the DMSO stock solution into a vehicle suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) injection in rodents. It is crucial to perform a small-scale pilot test to ensure the compound remains in solution at the final concentration and to run a vehicle-only control group in all experiments.[13]

Materials:



- NGB 2904 hydrochloride stock solution (25 mM in DMSO)
- Sterile vehicle (e.g., 0.9% Saline, or a mix like 10% PEG 400 in Saline)
- Sterile, conical-bottom tubes
- Sterile 0.22 μm syringe filter

Procedure:

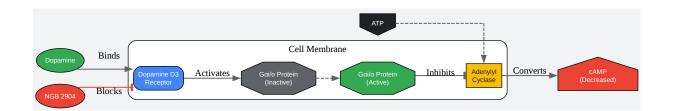
- Determine Final Concentration: Calculate the required final concentration of NGB 2904 in the injection vehicle based on the desired dose (mg/kg) and dosing volume (e.g., 5 mL/kg).
 - Example: For a 5 mg/kg dose in a 20g mouse with a 5 mL/kg dosing volume:
 - Dose per mouse = 5 mg/kg * 0.02 kg = 0.1 mg
 - Injection volume = 5 mL/kg * 0.02 kg = 0.1 mL
 - Final Concentration = 0.1 mg / 0.1 mL = 1 mg/mL
- Calculate Dilution: Calculate the volume of the DMSO stock solution needed.
 - Continuing example: To make 1 mL of a 1 mg/mL solution:
 - Stock concentration = 13.27 mg/mL
 - Volume of stock = $(1 \text{ mg/mL} * 1 \text{ mL}) / 13.27 \text{ mg/mL} \approx 75.4 \mu \text{L}$
- Prepare Solution: a. In a sterile tube, add the required volume of the sterile vehicle (e.g., Saline). For the example, this would be 1000 μ L 75.4 μ L = 924.6 μ L. b. While vortexing the vehicle, slowly add the calculated volume (75.4 μ L) of the NGB 2904 DMSO stock solution. Adding the DMSO stock to the aqueous vehicle slowly while mixing is critical to prevent precipitation.[13] c. The final DMSO concentration in this example would be ~7.5% v/v.
- Inspect and Filter: Visually inspect the final solution for any signs of precipitation. If the solution is clear, draw it into a sterile syringe and pass it through a sterile 0.22 µm syringe



filter into a final sterile vial.[13] This step ensures the sterility of the injectable solution.[16] [17]

 Administration: Use the freshly prepared solution for injection promptly. Do not store diluted aqueous solutions.

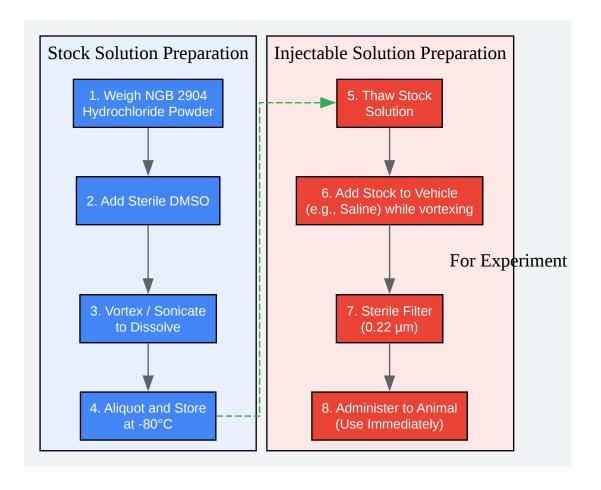
Visualizations



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Caption: Dopamine D3 receptor signaling and antagonism by NGB 2904.





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